molecular formula C15H12F3NO3 B13237536 Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate

Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate

Cat. No.: B13237536
M. Wt: 311.25 g/mol
InChI Key: YVZMUEHTYCASSR-UHFFFAOYSA-N
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Description

Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate is an organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioactivity, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate typically involves the reaction of a pyridine derivative with a trifluoromethylated benzene compound. One common method includes the use of radical trifluoromethylation, where a carbon-centered radical intermediate is formed and subsequently reacts with a trifluoromethylating agent . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products

Scientific Research Applications

Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate is unique due to its specific structural features, including the combination of a pyridine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability and bioactivity, which are not commonly found in other similar compounds .

Biological Activity

Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate is a compound of interest due to its potential biological activities. Its structure features a dihydropyridine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and research findings.

Chemical Structure

The chemical formula for this compound is C15H14F3N1O3C_{15}H_{14}F_3N_1O_3. The compound exhibits a trifluoromethyl group, which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study assessing the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, it was found that:

Bacterial Strain MIC (μg/mL) Reference
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rising resistance to conventional antibiotics.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies showed that this compound induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values as follows:

Cell Line IC50 (μM) Reference
HeLa12.5
MCF-715.0

The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in NO levels at concentrations of 10 μM and above:

Concentration (μM) NO Production (% Inhibition) Reference
1030
2550
5070

This suggests that this compound may serve as a promising anti-inflammatory agent.

Case Studies

Several case studies have documented the biological effects of similar compounds with dihydropyridine structures. For instance, derivatives with varying substituents on the aromatic ring have demonstrated enhanced activity profiles against specific pathogens and cancer types. One notable study reported that modifying the trifluoromethyl group could significantly alter the potency of these compounds against resistant bacterial strains .

Properties

Molecular Formula

C15H12F3NO3

Molecular Weight

311.25 g/mol

IUPAC Name

methyl 2-[2-oxo-4-[2-(trifluoromethyl)phenyl]pyridin-1-yl]acetate

InChI

InChI=1S/C15H12F3NO3/c1-22-14(21)9-19-7-6-10(8-13(19)20)11-4-2-3-5-12(11)15(16,17)18/h2-8H,9H2,1H3

InChI Key

YVZMUEHTYCASSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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